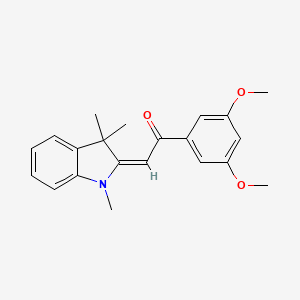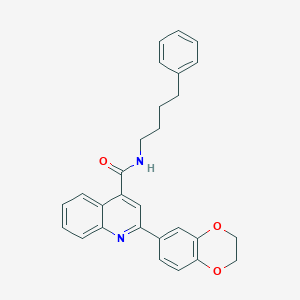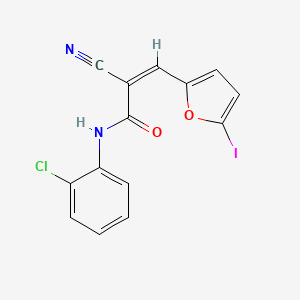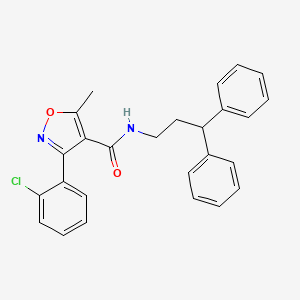![molecular formula C22H18F3NO3 B4721956 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4721956.png)
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide
説明
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has been found to exhibit promising results in preclinical studies.
作用機序
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide inhibits the activity of several kinases by binding to the ATP-binding site of these enzymes. By inhibiting the activity of these kinases, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide disrupts various signaling pathways that are involved in the pathogenesis of diseases. In cancer, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been found to induce apoptosis and inhibit cell proliferation by targeting BTK and FLT3. In autoimmune disorders, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to suppress the activity of ITK, leading to a reduction in cytokine production and immune cell activation.
Biochemical and Physiological Effects:
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been found to exhibit potent inhibitory activity against several kinases, leading to a reduction in the activity of various signaling pathways involved in disease pathogenesis. In preclinical studies, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also been found to reduce cytokine production and immune cell activation in autoimmune disorders. However, the exact biochemical and physiological effects of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide on different diseases are still being investigated.
実験室実験の利点と制限
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also been found to have synergistic effects when used in combination with other drugs, making it a promising candidate for combination therapy. However, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has some limitations, including its potential off-target effects, which may lead to toxicity and adverse effects.
将来の方向性
The potential therapeutic applications of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide are still being investigated, and several future directions have been identified. One direction is to investigate the efficacy of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in combination with other drugs for the treatment of various diseases. Another direction is to investigate the potential use of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in precision medicine, where the drug can be tailored to specific patient populations based on their genetic and molecular characteristics. Additionally, further studies are needed to investigate the long-term safety and efficacy of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in clinical trials.
科学的研究の応用
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been found to exhibit potent inhibitory activity against several kinases, including BTK, FLT3, and ITK, which are known to play a critical role in the pathogenesis of these diseases. 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to have synergistic effects when used in combination with other drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO3/c23-22(24,25)17-5-4-6-18(15-17)26-21(27)16-9-11-20(12-10-16)29-14-13-28-19-7-2-1-3-8-19/h1-12,15H,13-14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQCSVQTRMFXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4721881.png)
![N-[3-(4-morpholinyl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4721883.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4721888.png)

![methyl 3-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4721904.png)
![5-phenyl-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4721906.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4721920.png)
![N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4721931.png)

![7-chloro-8-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4721943.png)
![5-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4721963.png)


